molecular formula C12H14F3NO4S B11823790 [2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate

[2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate

Cat. No.: B11823790
M. Wt: 325.31 g/mol
InChI Key: TYWTWLWBMJTDAM-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate: is a chemical compound that features a trifluoromethyl group attached to a morpholine ring, which is further connected to a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate typically involves the reaction of 2-(trifluoromethyl)morpholine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial production may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the morpholine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions may target the sulfonate group, converting it to a sulfonic acid or other reduced forms. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the sulfonate group.

    Substitution: Substituted derivatives with various nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its unique chemical properties.

    Drug Development:

Medicine:

    Therapeutics: The compound may be explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry:

    Material Science: The compound can be incorporated into materials to enhance their properties, such as thermal stability and chemical resistance.

    Manufacturing: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The morpholine ring can interact with active sites of enzymes, inhibiting their activity or modulating their function. The sulfonate group may contribute to the compound’s solubility and stability in biological systems.

Comparison with Similar Compounds

Uniqueness: [2-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate is unique due to the combination of its trifluoromethyl group, morpholine ring, and sulfonate group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H14F3NO4S

Molecular Weight

325.31 g/mol

IUPAC Name

[2-(trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C12H14F3NO4S/c1-9-2-4-10(5-3-9)21(17,18)20-16-6-7-19-11(8-16)12(13,14)15/h2-5,11H,6-8H2,1H3

InChI Key

TYWTWLWBMJTDAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON2CCOC(C2)C(F)(F)F

Origin of Product

United States

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